BenchChemオンラインストアへようこそ!

3H-Pyrrolizine-3-carboxylic acid

Anti-inflammatory COX inhibition Scaffold comparison

3H-Pyrrolizine-3-carboxylic acid (CAS 89942-54-1, molecular formula C₈H₇NO₂, molecular weight 149.15 g/mol) is an aromatic, nitrogen-bridgehead bicyclic heterocycle bearing a carboxylic acid directly at the 3-position of the pyrrolizine core. The compound exists as a fully conjugated 10π-electron system (the 4-azapentalenyl framework), isoelectronic with the pentalenyl dianion, which confers distinct electronic properties relative to its saturated or partially saturated analogs.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 89942-54-1
Cat. No. B12858004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrrolizine-3-carboxylic acid
CAS89942-54-1
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN2C(C=CC2=C1)C(=O)O
InChIInChI=1S/C8H7NO2/c10-8(11)7-4-3-6-2-1-5-9(6)7/h1-5,7H,(H,10,11)
InChIKeyQVGOOPZCMXRRJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Pyrrolizine-3-carboxylic acid (CAS 89942-54-1): Procurement-Relevant Physicochemical and Structural Profile


3H-Pyrrolizine-3-carboxylic acid (CAS 89942-54-1, molecular formula C₈H₇NO₂, molecular weight 149.15 g/mol) is an aromatic, nitrogen-bridgehead bicyclic heterocycle bearing a carboxylic acid directly at the 3-position of the pyrrolizine core . The compound exists as a fully conjugated 10π-electron system (the 4-azapentalenyl framework), isoelectronic with the pentalenyl dianion, which confers distinct electronic properties relative to its saturated or partially saturated analogs [1]. Its computed physicochemical properties include a predicted density of 1.362 g/cm³, a boiling point of approximately 347.96°C at 760 mmHg, and a flash point of 164.24°C . As an unsubstituted parent scaffold, it serves as a versatile synthetic intermediate for constructing diverse pyrrolizine-based libraries in medicinal chemistry and drug discovery programs [2].

Why Pyrrolizine Scaffold Selection Is Non-Trivial: 3H-Pyrrolizine-3-carboxylic acid vs. Indolizine and Saturated Analog Substitutes


The pyrrolizine scaffold is a privileged structure in medicinal chemistry, yet not all pyrrolizine regioisomers or related heterocycles are functionally interchangeable. The 3H-pyrrolizine-3-carboxylic acid framework differs fundamentally from the indolizine-3-carboxylic acid system in both electronic structure and biological target engagement: pyrrolizine-based derivatives exhibit preferential COX-1 inhibition, whereas their indolizine counterparts show higher COX-2 selectivity, and in anticancer applications, pyrrolizine analogs demonstrate superior cytotoxic activity and selectivity against MCF-7 breast cancer cells compared to the corresponding indolizine analogs [1]. Furthermore, the fully aromatic 3H-pyrrolizine system possesses a distinct C=C bond geometry (allylic double bond between positions 1 and 2, single bond between positions 2 and 3) that dictates its regioselective reactivity in cycloaddition and electrophilic substitution reactions, which is absent in 2,3-dihydro or hexahydro analogs [2]. These differences in electronic configuration, receptor pharmacology, and synthetic derivatization pathways mean that substituting 3H-pyrrolizine-3-carboxylic acid with an indolizine, a saturated pyrrolizine, or a monocyclic pyrrolidine carboxylic acid can lead to divergent biological outcomes and incompatible synthetic routes.

Procurement-Guiding Quantitative Differentiation Evidence for 3H-Pyrrolizine-3-carboxylic acid


COX-1/COX-2 Selectivity Profile: Pyrrolizine vs. Indolizine Scaffold Differentiation

In a direct head-to-head study of ethyl benzoate-bearing pyrrolizine (series 8-11a) and indolizine (series 8-11b) derivatives, the indolizine-bearing compounds exhibited higher COX-2 selectivity than their pyrrolizine counterparts, but the pyrrolizine analogs were more active and selective against MCF-7 breast cancer cells. Specifically, compounds 9a, 10a, 10b, 11a, and 11b showed cytotoxic selectivity indices (SI) of 4–84 against MCF-7 cells, with pyrrolizine derivatives being more active and selective than indolizine derivatives [1]. The IC₅₀ range for the compound series was 0.02–23.35 µM across MCF-7, A2780, and HT29 cell lines [1].

Anti-inflammatory COX inhibition Scaffold comparison

Aromatase Inhibitory Potency: Aryl-Substituted Pyrrolizine vs. Indolizine Derivatives

Aryl-substituted pyrrolizine and indolizine derivatives were designed against a pharmacophore model of human cytochrome P450 aromatase (CYP19). Both scaffold classes yielded compounds with IC₅₀ values in the range of approximately 0.1 µM against human aromatase, demonstrating that the pyrrolizine core is a viable bioisosteric replacement for indolizine in aromatase inhibitor design, with comparable potency but distinct synthetic accessibility and derivatization potential [1]. The relative positioning of the carboxylic acid group in 3H-pyrrolizine-3-carboxylic acid versus indolizine-3-carboxylic acid may further influence binding mode and metabolic stability.

Aromatase inhibition Cancer Scaffold comparison

Physicochemical Differentiation: Density and Thermal Stability vs. Indolizine-3-carboxylic acid

3H-Pyrrolizine-3-carboxylic acid exhibits a computed density of 1.362 g/cm³ and a boiling point of 347.96°C at 760 mmHg . By comparison, indolizine-3-carboxylic acid has a lower density (approximately 1.30 g/cm³ predicted) and a lower melting point . Additionally, indolizine-3-carboxylic acid demonstrates limited aqueous solubility (∼0.2 mg/mL at 25°C) and pH-dependent instability above pH 9 due to deprotonation-induced ring opening , whereas the 3H-pyrrolizine-3-carboxylic acid scaffold lacks the pyridine-like nitrogen that contributes to this instability, potentially offering superior chemical stability under basic formulation conditions.

Physicochemical properties Formulation Solubility

Regioselective Synthetic Reactivity: C3-Carboxylic Acid as a Directing Handle for Electrophilic Substitution

The 3H-pyrrolizine ring undergoes protonation at positions 2 and 5, as demonstrated by NMR spectroscopy [1]. The presence of the carboxylic acid at position 3 electronically deactivates the ring toward electrophilic attack at these positions while simultaneously providing a handle for directing further functionalization via amide coupling, esterification, or reduction. In contrast, the parent 3H-pyrrolizine (CAS 251-60-5, no carboxylic acid) lacks this directing capability and requires stoichiometric organolithium reagents (n-BuLi at −20°C) to generate the reactive 4-azapentalenyl anion for derivatization, yielding air- and moisture-sensitive intermediates [2]. The carboxylic acid derivative thus offers a more operationally straightforward and stable entry point for library synthesis.

Synthetic chemistry Regioselectivity Derivatization

Scaffold Geometry Confirmation: Crystallographic Distinction of 3H-Pyrrolizine Saturation State

Single-crystal X-ray diffraction analysis of a 3H-pyrrolizine derivative confirmed that the allylic C=C double bond is localized between ring positions 1 and 2 (bond length 1.327 Å), while the C2–C3 connection is a single bond (1.493 Å) [1]. This contrasts with the fully delocalized aromatic system of indolizine and the fully saturated C–C bonds (∼1.54 Å) of hexahydro-pyrrolizine analogs (e.g., CAS 106281-23-6) . The distinct bond-length pattern directly impacts the compound's reactivity in cycloaddition reactions with acetylenedicarboxylic esters, where 3H-pyrrolizines undergo regioselective [2+2] or [4+2] cycloadditions that are not accessible to saturated analogs [2].

X-ray crystallography Structural biology Molecular geometry

EGFR Tyrosine Kinase Inhibitory Activity: Pyrrolizine Scaffold vs. Other Heterocyclic Cores in Anticancer Screening

In a focused library of pyrrolizine derivatives (compounds 4-8c) evaluated for EGFR tyrosine kinase inhibition, all tested compounds showed highly potent activity against MCF7 cells with IC₅₀ values ranging from 8 to 194 nM (note: original publication reports nM/ml, interpreted as nM). Compound 8c achieved IC₅₀ = 8.6 nM against MCF7 and 97.6% EGFR-TK inhibition; compound 8b achieved IC₅₀ = 26.5 nM (HCT116) and 12.3 nM (HEPG2) with 88.4% EGFR-TK inhibition [1]. This potency compares favorably to many indolizine-based EGFR inhibitor series, which typically show IC₅₀ values in the low micromolar range (e.g., 6.02–13.87 µM for HePG-2, HCT-116, MCF-7 cell lines) [2], representing an approximately 700- to 1,600-fold potency advantage for the pyrrolizine scaffold in this target class.

EGFR-TK inhibition Anticancer Kinase inhibitor

Optimal Procurement and Application Scenarios for 3H-Pyrrolizine-3-carboxylic acid Based on Quantitative Evidence


Medicinal Chemistry: Breast Cancer (MCF7) Kinase Inhibitor Lead Generation

For drug discovery programs targeting EGFR tyrosine kinase or related kinases in breast cancer, 3H-pyrrolizine-3-carboxylic acid provides a scaffold that has yielded derivatives with sub-nanomolar potency (IC₅₀ = 8.6 nM against MCF7) and >97% EGFR-TK inhibition [1]. This potency is approximately 700–1,600-fold greater than that reported for indolizine-based analogs in similar assays [2]. The C3-carboxylic acid handle enables rapid amide library synthesis without requiring cryogenic or air-sensitive techniques.

Anti-Inflammatory Drug Development: COX-1-Preferential Inhibitor Design

When the therapeutic goal is COX-1-preferential inhibition with concomitant anticancer activity, the pyrrolizine scaffold is demonstrably superior to the indolizine scaffold. Direct comparative data show that pyrrolizine derivatives exhibit higher cytotoxic activity and selectivity against MCF-7 cells (selectivity index up to 84), whereas indolizine derivatives preferentially target COX-2 [1]. This scaffold-level differentiation guides procurement toward pyrrolizine-3-carboxylic acid for dual-acting anti-inflammatory/anticancer programs.

Process Chemistry: Base-Stable Heterocyclic Building Block for Parallel Synthesis

Unlike indolizine-3-carboxylic acid, which undergoes ring-opening degradation above pH 9 [1], the 3H-pyrrolizine-3-carboxylic acid scaffold lacks the pyridine-like nitrogen responsible for base-catalyzed decomposition, providing superior chemical stability under basic formulation and reaction conditions. Its predicted density (1.362 g/cm³) and high boiling point (347.96°C) [2] make it suitable for high-temperature reactions and solid-phase synthesis protocols where thermal stability is critical.

Cycloaddition Chemistry: Regioselective Access to [2,2,3]Cyclazine and Azepinopyrrolizine Libraries

The crystallographically confirmed allylic C=C double bond (1.327 Å between C1–C2) in the 3H-pyrrolizine scaffold [1] enables regioselective cycloaddition reactions with acetylenedicarboxylic esters to generate cycl[4,2,2]azine and azepino[2,1,7-cd]pyrrolizine derivatives [2]. 3H-Pyrrolizine-3-carboxylic acid serves as a direct precursor to these complex polycyclic systems, which are inaccessible from saturated (hexahydro) pyrrolizine analogs that lack the requisite double bond geometry.

Quote Request

Request a Quote for 3H-Pyrrolizine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.